2,2-Dimethyl-6-heptenoic acid

Description

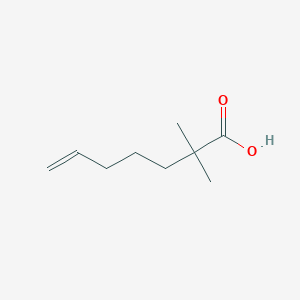

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-9(2,3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJUYBYWDDTLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576762 | |

| Record name | 2,2-Dimethylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50592-83-1 | |

| Record name | 2,2-Dimethylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,2-Dimethyl-6-heptenoic Acid (CAS No. 50592-83-1)

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of starting materials is paramount. 2,2-Dimethyl-6-heptenoic acid (CAS No. 50592-83-1) emerges as a uniquely valuable, yet often overlooked, synthetic intermediate.[1] Its structure is deceptively simple, featuring a terminal olefin and a carboxylic acid. However, the true synthetic potential lies in the gem-dimethyl substitution at the α-carbon. This quaternary center provides a crucial steric shield that influences the reactivity of the adjacent carboxylic acid and imparts specific conformational rigidity, making it an exceptional scaffold for investigating intramolecular cyclizations and constructing intricate molecular architectures, such as those found in natural product analogs.[1]

This technical guide offers an in-depth exploration of this compound, moving beyond catalog data to provide field-proven insights into its properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. These characteristics are crucial for planning reactions, purification, and analytical characterization.

Structural and Physicochemical Data

The combination of a lipophilic carbon chain, a terminal reactive double bond, and a polar carboxylic acid head gives this molecule its unique properties. The gem-dimethyl group is a key feature, creating a sterically hindered carboxylic acid which can prevent undesirable side reactions and direct reactivity to the terminal alkene.[1]

| Property | Value | Source |

| CAS Number | 50592-83-1 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | 2,2-dimethylhept-6-enoic acid | [1] |

| Boiling Point (Predicted) | 245.3 ± 9.0 °C | |

| Density (Predicted) | 0.935 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.79 ± 0.21 |

Expected Spectroscopic Characteristics

Lacking published spectra, we can predict the key analytical signatures based on the molecule's functional groups. A self-validating characterization would rely on the congruence of data from multiple spectroscopic techniques.

-

¹H NMR (Proton NMR): The spectrum would be characterized by several key signals:

-

A singlet integrating to 6H in the upfield region (approx. δ 1.2 ppm) for the two equivalent methyl groups of the gem-dimethyl moiety.

-

A broad singlet far downfield (δ 10-12 ppm) for the acidic proton of the carboxylic acid.

-

A complex multiplet between δ 5.7-5.9 ppm representing the internal vinyl proton (=CH-).

-

Two distinct multiplets around δ 4.9-5.1 ppm for the two terminal vinyl protons (=CH₂).

-

A series of multiplets for the four methylene protons (-CH₂-) in the aliphatic chain.

-

-

¹³C NMR (Carbon-13 NMR): The carbon spectrum would confirm the key structural features:

-

A downfield signal for the carbonyl carbon (C=O) around δ 180-185 ppm.

-

Signals for the vinyl carbons at approximately δ 138 ppm (-CH=) and δ 115 ppm (=CH₂).

-

A signal for the quaternary α-carbon.

-

Several signals in the upfield region for the gem-dimethyl carbons and the aliphatic methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous identification of the primary functional groups.[1]

-

A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer.

-

A sharp, strong C=O stretching band around 1700-1725 cm⁻¹.

-

C-H stretching bands for the alkyl and vinyl groups just below 3000 cm⁻¹.

-

A medium intensity C=C stretching band around 1640 cm⁻¹.

-

-

Mass Spectrometry (MS): In its deprotonated form [M-H]⁻, high-resolution mass spectrometry should yield a theoretical m/z of 155.10775.[1] Electron ionization (EI) of the methyl ester derivative would likely show a molecular ion peak (M⁺) at m/z 170, with characteristic fragmentation patterns including losses related to the ester group and cleavage along the alkyl chain.[1]

Synthesis Protocol: A Validated Approach

The most logical and robust synthesis of this compound involves the α-alkylation of an isobutyrate ester. This method is reliable and leverages well-understood principles of enolate chemistry.

Causality of the Synthetic Strategy

The core challenge is the creation of the quaternary α-carbon. Direct alkylation of isobutyric acid is difficult. Instead, we use its ester form (e.g., ethyl isobutyrate) for three key reasons:

-

Acidity: The α-proton of the ester is sufficiently acidic (pKa ~25) to be removed by a strong, non-nucleophilic base.

-

Protection: The ester protects the carboxylic acid from reacting with the base.

-

Purification: The resulting ester product is generally less polar and easier to purify via chromatography or distillation than the final carboxylic acid.

The choice of Lithium Diisopropylamide (LDA) as the base is critical. It is exceptionally strong, allowing for rapid and complete deprotonation, but it is also very bulky, which prevents it from acting as a nucleophile and attacking the ester's carbonyl group. The use of a reactive electrophile, 5-bromo-1-pentene, ensures an efficient Sₙ2 reaction with the generated enolate.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Isobutyrate

-

5-Bromo-1-pentene

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl), 2M

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

LDA Preparation (In situ):

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (acetone/dry ice bath).

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise. The solution may turn slightly yellow.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Enolate Formation & Alkylation:

-

To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. This ensures complete deprotonation to the lithium enolate.

-

Add 5-bromo-1-pentene (1.1 equivalents) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification of the Ester:

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.

-

Purify the crude ester via flash column chromatography or vacuum distillation.

-

-

Saponification to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of EtOH and aqueous KOH (e.g., 2M solution).

-

Heat the mixture to reflux and monitor the reaction by TLC until all starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate or oil should form.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound.

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool for constructing complex cyclic and polycyclic systems, which are common motifs in biologically active natural products and pharmaceuticals.

Precursor for Intramolecular Cyclizations

The molecule is perfectly poised for intramolecular reactions. The four-carbon tether between the carboxylic acid and the terminal alkene is ideal for forming five- and six-membered rings, which are ubiquitous in drug scaffolds.

-

Iodolactonization: Treatment with iodine (I₂) and a mild base can trigger an electrophilic cyclization. The iodine adds to the terminal double bond, forming a transient iodonium ion, which is then trapped by the carboxylate nucleophile to form a six-membered δ-lactone. This reaction proceeds with high diastereoselectivity and installs useful functionality (an iodomethyl group) for further synthetic elaboration.

-

Acid-Catalyzed Cyclization: Under strong acid catalysis, the terminal alkene can be protonated to form a secondary carbocation.[2] This cation can then be trapped by the carbonyl oxygen of the carboxylic acid, leading to the formation of a lactone after dehydration. The gem-dimethyl group can help favor cyclization by the Thorpe-Ingold effect, which alters bond angles to bring the reactive ends of the molecule closer together.

Logical Pathway Diagram: Iodolactonization

Caption: Proposed pathway for iodolactonization.

Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or linked to create more potent leads. This compound and its simple derivatives represent ideal fragments. The carboxylic acid can serve as a hydrogen-bond donor/acceptor for anchoring to a protein's active site, while the terminal alkene provides a versatile chemical handle for synthetic elaboration to "grow" the fragment into a more potent inhibitor.

Conclusion

This compound is more than a simple aliphatic carboxylic acid. Its unique structural feature—the α,α-dimethyl substitution—provides steric control and conformational pre-organization that synthetic chemists can exploit to great effect. From its robust and logical synthesis to its strategic application in forming complex cyclic systems, this compound represents a valuable and versatile tool for professionals in drug discovery and advanced organic synthesis. Understanding the causality behind its synthesis and reactivity allows researchers to confidently incorporate it into their programs, accelerating the development of novel molecular entities.

References

-

PubChem. 2,6-Dimethyl-5-heptenoic acid. National Center for Biotechnology Information. Available at: [Link].

-

Cheméo. Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid. Available at: [Link].

-

Organic Syntheses. Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Available at: [Link].

-

PubMed Central (PMC). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. Available at: [Link].

Sources

An In-depth Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Properties, Synthesis, and Reactivity

Introduction

2,2-Dimethyl-6-heptenoic acid (CAS No. 50592-83-1) is a unique bifunctional organic molecule that serves as a valuable building block in synthetic organic and medicinal chemistry.[1] Its structure is characterized by a carboxylic acid moiety, a terminal carbon-carbon double bond, and a gem-dimethyl group at the α-position to the carboxyl group.[1] This combination of a sterically hindered acid and a reactive olefin within a flexible seven-carbon chain makes it a versatile intermediate for the synthesis of complex molecular architectures, including natural product analogs, and for the investigation of intramolecular cyclization reactions.[1] This guide provides a comprehensive overview of its chemical properties, validated synthetic routes, spectroscopic profile, and characteristic reactivity for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique structural arrangement of this compound dictates its physical properties and spectroscopic signature. The gem-dimethyl group, in particular, imposes significant steric hindrance around the carboxylic acid, influencing its reactivity and spectroscopic environment.

Core Chemical Properties

The fundamental properties of the molecule are summarized below. This data is essential for reaction planning, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylhept-6-enoic acid | [1] |

| CAS Number | 50592-83-1 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| SMILES | CC(C)(CCCC=C)C(=O)O | [1] |

| InChI Key | MAJUYBYWDDTLMO-UHFFFAOYSA-N | [1] |

Molecular Structure

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | ~1.2 ppm | 6H, -C(CH₃)₂ |

| Multiplet | ~1.4-1.6 ppm | 4H, -CH₂-CH₂- | |

| Multiplet | ~2.0-2.2 ppm | 2H, Allylic -CH₂- | |

| Multiplet | ~4.9-5.1 ppm | 2H, Terminal =CH₂ | |

| Multiplet | ~5.7-5.9 ppm | 1H, Internal =CH- | |

| Broad Singlet | >10 ppm | 1H, -COOH | |

| ¹³C NMR | Quartet | ~25 ppm | -C(CH₃)₂ |

| Singlet | ~42 ppm | Quaternary -C(CH₃)₂ | |

| Triplet | ~24-38 ppm | -CH₂- carbons | |

| Triplet | ~115 ppm | Terminal =CH₂ | |

| Doublet | ~138 ppm | Internal =CH- | |

| Singlet | ~183 ppm | -COOH | |

| IR | Broad Stretch | 2500-3300 cm⁻¹ | O-H stretch (carboxylic acid dimer) |

| Sharp Stretch | ~1705 cm⁻¹ | C=O stretch (sterically hindered) | |

| Stretch | ~1640 cm⁻¹ | C=C stretch | |

| Stretch | ~3075 cm⁻¹ | =C-H stretch |

Synthesis and Methodologies

The construction of the quaternary carbon center at the α-position is a key challenge in synthesizing this molecule. The most direct and efficient strategies involve the alkylation of an isobutyrate ester enolate.[1]

Synthetic Strategy: Enolate Alkylation

A robust laboratory-scale synthesis begins with the deprotonation of an isobutyrate ester, such as ethyl or methyl isobutyrate.[1] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for this step. The choice of LDA is causal: its bulky nature prevents it from acting as a nucleophile and attacking the ester's carbonyl group, thus favoring the formation of the desired enolate. The resulting enolate is then alkylated via an Sₙ2 reaction with a five-carbon electrophile containing a terminal alkene, such as 5-bromo-1-pentene. The final step is the hydrolysis of the ester to yield the target carboxylic acid.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Enolate Alkylation

This protocol is a self-validating system designed for high yield and purity. Each step includes rationale and checkpoints.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl isobutyrate

-

5-Bromo-1-pentene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation (In-situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Stir the solution at -78 °C for 30 minutes. Rationale: In-situ formation of LDA ensures a highly reactive, fresh base for efficient deprotonation.

-

Enolate Formation: Add ethyl isobutyrate dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate should result in a clear, pale-yellow solution. Rationale: Low temperature is critical to prevent side reactions and ensure kinetic control of deprotonation.

-

Alkylation: Add 5-bromo-1-pentene dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight. Checkpoint: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution. Heat the mixture to reflux and stir for 4-6 hours until saponification is complete (monitored by TLC).[6]

-

Acidification and Final Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product may precipitate or form an oil. Extract the product with three portions of diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its two functional groups. The terminal alkene and the carboxylic acid can be manipulated independently or used in concert for cyclization reactions.

Reactions of the Terminal Alkene

The terminal double bond is susceptible to a wide range of addition and cleavage reactions common to alkenes.[7]

-

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) cleaves the double bond.[8][9] The resulting ozonide can be worked up under different conditions to yield different products:[1]

-

Hydrofunctionalization: The alkene can undergo reactions like hydroboration-oxidation to install a primary alcohol, or Markovnikov/anti-Markovnikov hydrohalogenation.

-

Metathesis: The terminal alkene is a suitable substrate for olefin metathesis reactions, allowing for carbon-carbon bond formation.

Reactions of the Carboxylic Acid

The carboxylic acid can be converted to various derivatives, although its reactivity is tempered by the steric bulk of the adjacent gem-dimethyl group.[1] This steric hindrance often requires the use of potent activating agents or more forcing reaction conditions.[1]

-

Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) proceeds slowly. More effective methods involve activation with reagents like dicyclohexylcarbodiimide (DCC) or conversion to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Formation: Direct coupling with amines is facilitated by peptide coupling reagents (e.g., EDC, HATU) that bypass the need for a highly reactive intermediate.

Caption: Key chemical transformations of this compound.

Applications and Future Directions

The primary application of this compound is as a specialized building block in multi-step organic synthesis.

-

Fragment-Based Drug Discovery: The lipophilic carbon chain combined with a polar carboxylic acid head makes it an interesting fragment for probing interactions with biological targets. The gem-dimethyl group provides metabolic stability by preventing α-oxidation.

-

Synthesis of Complex Molecules: The dual functionality is ideal for synthesizing lactones (via intramolecular reactions), macrocycles, and other complex structures that require a precisely functionalized aliphatic chain.

-

Polymer Chemistry: As a functionalized monomer, it could potentially be incorporated into polymers to introduce pendant carboxylic acid groups and sites for cross-linking or further modification via the alkene.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not universally available, its structural components (carboxylic acid, combustible solid) suggest a profile that requires standard laboratory precautions. For related heptenoic acids, hazards include causing severe skin burns and eye damage.[10][11][12]

-

GHS Hazard Classification (Anticipated):

-

Pictograms: GHS07 (Exclamation mark) is likely applicable, indicating potential for eye irritation. More corrosive classifications (GHS05) are possible.

-

Hazard Statements: Likely to include H319 (Causes serious eye irritation). May also include statements related to skin irritation or corrosion.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Store in a tightly closed container in a cool, dry place.

References

-

This compound | CAS 50592-83-1.

-

This compound AldrichCPR | Sigma-Aldrich.

-

This compound | 50592-83-1.

-

Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids.

-

9.15: Oxidative Cleavage of Alkenes.

-

SAFETY DATA SHEET - Valeric Acid.

-

Alkene Reactivity.

-

SAFETY DATA SHEET - 6-Heptenoic acid.

-

SAFETY DATA SHEET - Ethyl isobutyrate.

-

2,6-Dimethyl-5-heptenoic acid | C9H16O2 | CID 12584678.

-

SAFETY DATA SHEET - 6-Heptenoic acid.

-

SAFETY DATA SHEET - 6-Heptenoic acid (Alternative).

-

Reactivity of Alkenes.

-

This compound AldrichCPR (Product Page).

-

PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES.

-

6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester | C11H18O3 | CID 11275641.

-

Selective preparation of terminal alkenes from aliphatic carboxylic acids.

-

This compound AldrichCPR (Safety Info).

-

Synthesis of heptenoic acid.

-

2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222.

-

Malonic ester synthesis (of carboxylic acids).

-

Malonic ester synthesis.

-

6-Methyl-6-heptenoic acid | C8H14O2 | CID 19853971.

-

trans-6-Methyl-4-heptenoic acid | C8H14O2 | CID 6442576.

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

-

Malonic Ester Synthesis.

-

6-Heptenoic acid, 2,6-dimethyl- CAS#: 90646-47-2.

-

2-Heptenoic acid | C7H12O2 | CID 5282709.

-

Heptenoic acid | C7H12O2 | CID 29373.

-

The Malonic Ester and Acetoacetic Ester Synthesis.

-

Spectroscopy Data for Undergraduate Teaching.

-

Synthetic method of 2,2-dimethyl dimethylmalonate.

-

Spectroscopy worked example combining IR, MS and NMR.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy.

-

2-heptenoic acid, 18999-28-5.

-

Spectroscopic Profile of 2-Heptenoic Acid: A Technical Guide.

-

Problems from Previous Years' Exams.

-

Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 50592-83-1 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkene Reactivity [www2.chemistry.msu.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.fr [fishersci.fr]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,2-Dimethyl-6-heptenoic acid, a versatile building block in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, offers a detailed synthetic protocol, and explores its applications, grounded in established scientific principles.

Core Molecular Attributes of this compound

This compound, with a molecular formula of C9H16O2, possesses a molecular weight of 156.22 g/mol .[1] Its structure is characterized by a heptanoic acid backbone with two methyl groups at the C2 position and a terminal double bond between C6 and C7. This unique arrangement of a sterically hindered carboxylic acid and a reactive terminal alkene makes it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 50592-83-1 | [1] |

| IUPAC Name | 2,2-dimethylhept-6-enoic acid | [1] |

| SMILES | CC(C)(CCCC=C)C(=O)O | [1] |

| InChI Key | MAJUYBYWDDTLMO-UHFFFAOYSA-N | [1] |

A defining feature of this molecule is the quaternary carbon at the α-position to the carboxyl group. This gem-dimethyl group introduces significant steric hindrance, which influences the reactivity of the carboxylic acid functionality.

Caption: Molecular structure of this compound.

Strategic Synthesis of this compound

The synthesis of this compound hinges on the strategic construction of the quaternary α-carbon and the introduction of the terminal alkene. A common and effective approach involves the α-alkylation of an isobutyrate ester.[1] This methodology provides a reliable route to the core structure of the target molecule.

Experimental Protocol: Synthesis via α-Alkylation

This protocol outlines a two-step process for the laboratory-scale synthesis of this compound.

Step 1: Alkylation of Methyl Isobutyrate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ester Addition: Slowly add methyl isobutyrate to the LDA solution via the dropping funnel. Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add 5-bromo-1-pentene to the reaction mixture dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl 2,2-dimethyl-6-heptenoate.

Step 2: Saponification of the Ester

-

Hydrolysis: Dissolve the crude methyl 2,2-dimethyl-6-heptenoate in a mixture of methanol and water. Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Acidification and Extraction: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue to a pH of ~2 with a dilute solution of hydrochloric acid. Extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkene.

The Sterically Hindered Carboxylic Acid

The gem-dimethyl group at the α-position significantly encumbers the carboxylic acid, reducing its reactivity in standard esterification and amidation reactions. To overcome this steric hindrance, the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often necessary to activate the carboxyl group for nucleophilic attack.

The Versatile Terminal Alkene

The terminal double bond provides a reactive handle for a variety of chemical transformations, including:

-

Hydroboration-Oxidation: To yield the corresponding terminal alcohol.

-

Ozonolysis: To cleave the double bond and form a carboxylic acid and formaldehyde.

-

Epoxidation: To form the terminal epoxide.

-

Radical Additions: For the introduction of various functional groups at the terminus of the molecule.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical research and development.

Synthesis of Complex Molecules and Natural Products

Its bifunctional nature allows for orthogonal chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. The ability to selectively react at either the carboxylic acid or the alkene terminus provides a powerful tool for building intricate carbon skeletons found in many natural products.

Development of Novel Pharmacophores

In medicinal chemistry, the introduction of a gem-dimethyl group can enhance the metabolic stability of a drug candidate by blocking sites of enzymatic oxidation. Furthermore, the lipophilic nature of the alkyl chain can be modulated to optimize the pharmacokinetic properties of a lead compound. The carboxylic acid can serve as a key interaction point with biological targets or as a handle for prodrug strategies. The terminal alkene offers a site for late-stage functionalization to explore structure-activity relationships.

Conclusion

This compound is a valuable and versatile chemical entity with a unique combination of steric and electronic properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic methodologies. The distinct reactivity of its functional groups opens up a wide array of possibilities for its use in the synthesis of complex molecules and in the discovery of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and developers seeking to leverage its potential in their scientific endeavors.

References

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-6-heptenoic acid, a unique aliphatic carboxylic acid with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered carboxylic acid moiety due to the gem-dimethyl group at the α-carbon, and a terminal olefin, presents both interesting reactivity and synthetic challenges. This document details the structural elucidation, physicochemical properties, a robust synthetic protocol, and predicted spectroscopic data for this compound. While specific biological activities for this compound are not extensively documented, its potential applications are discussed in the context of related medium-chain fatty acids and as a precursor for the synthesis of complex molecules and natural product analogs.

Introduction

This compound (CAS RN: 50592-83-1) is a nine-carbon unsaturated fatty acid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its structure is characterized by a heptanoic acid backbone with two methyl groups at the C-2 position and a terminal double bond between C-6 and C-7. This unique arrangement of functional groups—a quaternary carbon adjacent to a carboxylic acid and a reactive alkene—makes it a valuable intermediate for a variety of chemical transformations. The gem-dimethyl substitution provides steric hindrance that influences the reactivity of the carboxyl group, while the terminal double bond is amenable to a wide range of reactions, including but not limited to, hydrofunctionalization and metathesis.[1] These features make this compound a compelling target for synthetic chemists and a potential scaffold for the development of novel therapeutic agents.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural identifiers for this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylhept-6-enoic acid | |

| CAS Number | 50592-83-1 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| SMILES | CC(C)(CCCC=C)C(=O)O | [1] |

| InChI Key | MAJUYBYWDDTLMO-UHFFFAOYSA-N | [1] |

Structural Elucidation: Spectroscopic Profile (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad singlet | 1H | -COOH |

| ~5.8 | ddt | 1H | H-6 |

| ~5.0 | m | 2H | H-7 |

| ~2.1 | m | 2H | H-5 |

| ~1.5 | m | 2H | H-4 |

| ~1.4 | m | 2H | H-3 |

| ~1.2 | s | 6H | 2 x -CH₃ |

Causality Behind Predicted Shifts:

-

The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.

-

The vinyl protons at C-6 and C-7 will be in the characteristic olefinic region, with the H-6 proton showing coupling to the H-7 and H-5 protons.

-

The methylene protons will appear as multiplets in the aliphatic region.

-

The two methyl groups at the C-2 position are equivalent and will appear as a sharp singlet, integrating to six protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~183 | C-1 (-COOH) |

| ~138 | C-6 |

| ~115 | C-7 |

| ~42 | C-2 |

| ~38 | C-3 |

| ~33 | C-5 |

| ~25 | 2 x -CH₃ |

| ~24 | C-4 |

Causality Behind Predicted Shifts:

-

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field.

-

The sp² hybridized carbons of the double bond will be in the olefinic region.

-

The quaternary carbon at C-2 will have a characteristic chemical shift.

-

The remaining sp³ hybridized carbons will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~2960, 2930, 2870 | C-H stretch (alkyl) |

| ~1705 | C=O stretch (carboxylic acid) |

| ~1640 | C=C stretch (alkene) |

| ~910 | =C-H bend (out-of-plane) |

Causality Behind Key Absorptions:

-

The broad O-H stretch is a hallmark of a carboxylic acid due to strong hydrogen bonding.

-

The strong carbonyl (C=O) absorption is also characteristic of the carboxylic acid functional group.

-

The C=C stretch and the out-of-plane =C-H bend confirm the presence of the terminal alkene.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would include the loss of a methyl group (m/z 141) and cleavage adjacent to the carbonyl group.

Synthesis of this compound

A robust and logical synthetic approach to this compound involves a two-step process: the α-alkylation of an isobutyrate ester followed by saponification. This method is efficient for creating the key quaternary center at the C-2 position.[1]

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to 2,2-Dimethylhept-6-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhept-6-enoic acid, systematically named 2,2-dimethylhept-6-enoic acid according to IUPAC nomenclature, is a specialty chemical of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a quaternary dimethyl group at the alpha-position to a carboxylic acid and a terminal alkene, provides a versatile platform for the construction of complex molecular frameworks. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, reactivity profile, and potential applications, serving as a critical resource for researchers engaged in novel compound development.

Chemical Identity and Structure

The structure of 2,2-dimethylhept-6-enoic acid is characterized by a seven-carbon chain with a carboxylic acid functional group at one terminus (C1) and a carbon-carbon double bond between C6 and C7. The presence of two methyl groups on the second carbon (C2) introduces a sterically hindered environment around the carboxylic acid moiety, influencing its reactivity.

Molecular Structure of 2,2-Dimethylhept-6-enoic Acid

Caption: Chemical structure of 2,2-dimethylhept-6-enoic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,2-dimethylhept-6-enoic acid is essential for its handling, application in synthesis, and formulation. Below is a table summarizing its key properties.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylhept-6-enoic acid | N/A |

| CAS Number | 50592-83-1 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless oil (predicted) | N/A |

| Boiling Point | Not experimentally determined. Similar compounds suggest a boiling point in the range of 104-108 °C at 20 mmHg. | N/A |

| Density | Not experimentally determined. Predicted to be around 0.933 g/mL at 25 °C. | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | N/A |

| InChI Key | MAJUYBYWDDTLMO-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(CCCC=C)C(=O)O | [1] |

Synthesis Protocol

The synthesis of 2,2-dimethylhept-6-enoic acid is most effectively achieved through a two-step process: the alkylation of an isobutyrate ester followed by hydrolysis. This method allows for the efficient construction of the quaternary carbon center.[1]

Synthetic Workflow

Caption: Overall synthetic scheme for 2,2-dimethylhept-6-enoic acid.

Step 1: Synthesis of Ethyl 2,2-dimethylhept-6-enoate

This step involves the deprotonation of ethyl isobutyrate to form an enolate, which then acts as a nucleophile to displace the bromide from 5-bromo-1-pentene. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to ensure complete enolate formation and prevent side reactions.

Materials:

-

Ethyl isobutyrate

-

5-Bromo-1-pentene

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, syringes, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 5-bromo-1-pentene (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude ethyl 2,2-dimethylhept-6-enoate can be purified by vacuum distillation.

Step 2: Hydrolysis to 2,2-Dimethylhept-6-enoic Acid

The final step is the saponification of the ester to the corresponding carboxylate salt, followed by acidification to yield the desired carboxylic acid.

Materials:

-

Ethyl 2,2-dimethylhept-6-enoate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Saponification: Dissolve the purified ethyl 2,2-dimethylhept-6-enoate in ethanol in a round-bottom flask. Add a solution of NaOH (2.0 equivalents) in water. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

-

Extraction and Purification: Extract the acidic aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to afford 2,2-dimethylhept-6-enoic acid as a colorless oil. Further purification can be achieved by vacuum distillation.

Reactivity Profile and Spectroscopic Characterization

The reactivity of 2,2-dimethylhept-6-enoic acid is dictated by its three key structural features: the carboxylic acid, the terminal alkene, and the α-quaternary center.

-

Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol. However, the steric hindrance from the adjacent gem-dimethyl group may necessitate the use of more reactive reagents or harsher reaction conditions compared to unhindered carboxylic acids.

-

Terminal Alkene: The double bond is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. It can also participate in metal-catalyzed reactions such as olefin metathesis and hydroformylation, providing a handle for further molecular elaboration.

-

Cyclization Potential: The presence of both a carboxylic acid and a terminal alkene within the same molecule allows for intramolecular cyclization reactions, such as iodolactonization, to form lactone-containing heterocyclic systems.[2]

Spectroscopic Characterization (Predicted):

-

¹H NMR:

-

A singlet integrating to 6H in the range of δ 1.1-1.3 ppm, corresponding to the two methyl groups at the C2 position.

-

A multiplet in the region of δ 5.7-5.9 ppm, corresponding to the vinyl proton at C6.

-

A multiplet around δ 4.9-5.1 ppm, corresponding to the terminal vinyl protons at C7.

-

A broad singlet for the carboxylic acid proton, typically above δ 10 ppm.

-

Multiplets for the methylene protons at C3, C4, and C5.

-

-

¹³C NMR:

-

A peak for the carbonyl carbon around δ 180-185 ppm.

-

Peaks for the olefinic carbons at approximately δ 138 ppm (C6) and δ 115 ppm (C7).

-

A signal for the quaternary carbon (C2) in the range of δ 40-45 ppm.

-

Signals for the methyl carbons and the methylene carbons of the aliphatic chain.

-

-

IR Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching absorption around 1700-1725 cm⁻¹.

-

A C=C stretching vibration near 1640 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic and vinylic protons.

-

Potential Applications in Research and Development

The unique structural motifs of 2,2-dimethylhept-6-enoic acid make it a valuable building block in several areas of chemical research:

-

Fragment-Based Drug Discovery: The combination of a carboxylic acid (a common pharmacophore) and a reactive alkene handle in a compact, sterically defined scaffold makes it an attractive fragment for screening in drug discovery programs.

-

Synthesis of Natural Products and Analogs: The ability to undergo stereoselective cyclization reactions makes this molecule a useful precursor for the synthesis of complex natural products containing lactone rings.

-

Polymer Chemistry: As a functionalized monomer, it has the potential to be incorporated into polymers to introduce pendant carboxylic acid groups and sites for cross-linking or further modification via the terminal alkene.

-

Agrochemicals: Similar branched-chain carboxylic acids have found applications in the development of novel herbicides and pesticides.[3][4]

Conclusion

2,2-Dimethylhept-6-enoic acid is a versatile and synthetically valuable molecule with significant potential for application in diverse areas of chemical science. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, enabling further investigation into its chemical reactivity and utility in the development of novel functional molecules. The unique combination of a sterically hindered carboxylic acid and a terminal alkene offers a rich platform for chemical exploration, promising to be a valuable tool for researchers and drug development professionals.

References

-

An organocatalytic Michael-cyclization cascade of 4-oxa-α,β-unsaturated carboxylic acids with aldehydes: facile synthesis of chiral γ-lactols and trisubstituted γ-lactones. Chemical Communications. Available at: [Link]

-

2,6-Dimethylhept-2-enoic acid | C9H16O2 | CID 53435098. PubChem. Available at: [Link]

-

2,2-Dimethyl-hept-6-enoic acid ethyl ester | C11H20O2 | CID 15680402. PubChem. Available at: [Link]

-

Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Organic Syntheses Procedure. Available at: [Link]

-

(E)-2,6-dimethylhept-3-enoic acid | C9H16O2 | CID 20311392. PubChem. Available at: [Link]

-

13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). Human Metabolome Database. Available at: [Link]

-

2,2-Dimethylhept-6-en-3-yl p-toluenesulfonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Human Metabolome Database. Available at: [Link]

-

Synthesis of heptenoic acid. PrepChem.com. Available at: [Link]

-

2-Methylhept-6-enoic acid | C8H14O2 | CID 13128941. PubChem. Available at: [Link]

-

2,2-Dimethylhept-6-en-1-ol | C9H18O | CID 12063159. PubChem. Available at: [Link]

-

5-(2-Methylcyclopent-1-enyl)-2,2-dimethylpent-4-enoic acid - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

3,6-Dimethylhept-2-enoic acid | C9H16O2 | CID 53775336. PubChem. Available at: [Link]

-

U.S. National Patent Classifications Used by CAS. CAS.org. Available at: [Link]

-

2-Amino-2-methylhept-6-enoic acid | C8H15NO2 | CID 53420128. PubChem. Available at: [Link]

-

trans-2-Pentenoic acid. NIST WebBook. Available at: [Link]

-

6-Hydroxy-2,6-dimethylhept-4-enoic acid | C9H16O3 | CID 72238879. PubChem. Available at: [Link]

-

Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Available at: [Link]

-

But-2-enoic acid (HMDB0010720). Human Metabolome Database. Available at: [Link]

-

Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid. Cheméo. Available at: [Link]

-

CID 176757756 | C9H16O2. PubChem. Available at: [Link]

Sources

A Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of 2,2-dimethyl-6-heptenoic acid, a unique molecular building block with significant potential in organic synthesis and medicinal chemistry. We will explore its molecular structure, physicochemical properties, a detailed synthetic methodology, and its applications for researchers, scientists, and drug development professionals. The information presented herein is grounded in established chemical principles to ensure scientific integrity and practical utility.

Molecular Structure and Identification

This compound is an unsaturated carboxylic acid characterized by a gem-dimethyl group at the alpha-position to the carboxyl group and a terminal double bond. This combination of features imparts specific reactivity and steric properties to the molecule.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is:

CC(C)(CCCC=C)C(=O)O [1]

This notation concisely represents the connectivity of the atoms within the molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 50592-83-1 | [1] |

| InChI Key | MAJUYBYWDDTLMO-UHFFFAOYSA-N | [1] |

| Physical State | Liquid (predicted) | General knowledge |

| Boiling Point | Not experimentally determined; likely similar to related heptenoic acids (e.g., 222-224 °C for 6-heptenoic acid) | |

| Solubility | Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols); low water solubility | General knowledge |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound requires the strategic formation of a quaternary carbon center at the α-position. A robust and logical approach involves the alkylation of an isobutyrate ester enolate, followed by saponification. This method provides excellent control over the construction of the core framework.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry principles.

Step 1: Enolate Formation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA) in situ.

-

To this freshly prepared LDA solution, add ethyl isobutyrate dropwise via a syringe. The α-proton is acidic and will be abstracted by the strong, non-nucleophilic LDA base to form the lithium enolate. The low temperature is crucial to prevent side reactions.

Step 2: α-Alkylation

-

While maintaining the temperature at -78 °C, slowly add 5-bromo-1-pentene to the enolate solution.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form the carbon-carbon bond.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.

Step 3: Saponification

-

Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester to the corresponding carboxylate salt.

-

After cooling to room temperature, remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic (pH ~2), leading to the precipitation of the carboxylic acid.

-

Extract the product with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable building block due to its bifunctional nature—a sterically hindered carboxylic acid and a terminal alkene.[1]

-

Complex Molecule Synthesis: The terminal alkene is amenable to a wide range of transformations, including hydroboration-oxidation, epoxidation, and olefin metathesis, allowing for the construction of more complex molecular architectures. The carboxylic acid can be converted into esters, amides, or acid chlorides for further derivatization.

-

Medicinal Chemistry: The 2,2-dimethyl motif can serve as a non-metabolizable isostere for other chemical groups, potentially improving the pharmacokinetic profile of a drug candidate. The overall structure can be found in more complex molecules with biological activity. For instance, structurally related heptenoic acid derivatives have been investigated as high-affinity antagonists for platelet thromboxane A2/prostaglandin H2 receptors, highlighting the potential of this scaffold in drug discovery.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

-

A singlet integrating to 6H around δ 1.2 ppm (gem-dimethyl group).

-

Multiplets between δ 1.3-2.2 ppm for the methylene protons of the aliphatic chain.

-

A multiplet around δ 4.9-5.1 ppm for the terminal vinyl protons (=CH₂).

-

A multiplet between δ 5.7-5.9 ppm for the internal vinyl proton (-CH=).

-

A broad singlet far downfield (δ > 10 ppm) for the carboxylic acid proton.

¹³C NMR (Carbon-13 NMR):

-

A signal for the quaternary carbon of the gem-dimethyl group.

-

Signals for the methyl carbons.

-

Several signals in the aliphatic region for the methylene carbons.

-

Two signals in the olefinic region (~115 and ~138 ppm).

-

A signal for the carbonyl carbon of the carboxylic acid (~180-185 ppm).

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

A sharp C=O stretch around 1710 cm⁻¹.

-

C-H stretches just below 3000 cm⁻¹.

-

A C=C stretch around 1640 cm⁻¹.

Safety and Handling

Unsaturated carboxylic acids, such as this compound, should be handled with care in a well-ventilated fume hood. Based on safety data for related compounds, the following hazards are expected:

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[2]

Always consult the material safety data sheet (MSDS) before handling this or any chemical.

Conclusion

This compound represents a versatile and valuable building block for synthetic and medicinal chemists. Its unique structural features—a sterically encumbered carboxylic acid and a reactive terminal alkene—provide a platform for the creation of diverse and complex molecular targets. The synthetic route outlined in this guide offers a reliable method for its preparation, enabling further exploration of its potential in drug discovery and materials science.

References

-

PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of heptenoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. (1997). PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Org. Synth., 74, 158. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylheptanoic acid. Retrieved from [Link]

-

Morinelli, T. A., Oatis, J. E., Okwu, A. K., Mais, D. E., Mayeux, P. R., Masuda, A., ... & Halushka, P. V. (1992). 7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4- iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid: a novel high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. Journal of Pharmacology and Experimental Therapeutics, 262(2), 632–637. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.

Sources

Spectroscopic Profile of 2,2-Dimethyl-6-heptenoic Acid: A Comprehensive Technical Guide

Introduction

2,2-Dimethyl-6-heptenoic acid is a nine-carbon unsaturated carboxylic acid with a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its structure is characterized by a carboxylic acid moiety, a gem-dimethyl group at the α-position, and a terminal double bond. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The steric hindrance provided by the gem-dimethyl group can influence the reactivity of the carboxylic acid, while the terminal alkene offers a site for various chemical transformations.[1]

Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for confirming its molecular structure and purity. This technical guide offers an in-depth analysis of the predicted spectral data for this compound, providing researchers, scientists, and drug development professionals with a thorough reference for its characterization.

Molecular Structure

To facilitate the interpretation of the spectral data, the chemical structure of this compound with atom numbering is presented below.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for each unique proton environment.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~5.8 | multiplet | 1H | H -6 |

| ~4.9-5.0 | multiplet | 2H | H -7 |

| ~2.0-2.1 | multiplet | 2H | H -5 |

| ~1.4-1.5 | multiplet | 2H | H -4 |

| ~1.3-1.4 | multiplet | 2H | H -3 |

| ~1.2 | singlet | 6H | C2-(CH ₃)₂ |

Note: Predicted chemical shifts are based on empirical data and computational models. Actual experimental values may vary slightly.[1]

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the region of 10-12 ppm. This broadness is a result of hydrogen bonding and chemical exchange.

-

Olefinic Protons (H-6 and H-7): The terminal vinyl group gives rise to a complex multiplet pattern. The proton on C6 (H-6) is expected to appear around 5.8 ppm, showing coupling to the protons on C5 and C7. The two geminal protons on C7 (H-7) are diastereotopic and will likely appear as two separate multiplets in the range of 4.9-5.0 ppm, coupling with the proton on C6.

-

Aliphatic Protons (H-3, H-4, H-5): The methylene protons of the aliphatic chain will appear as overlapping multiplets in the upfield region of the spectrum, between approximately 1.3 and 2.1 ppm. The protons on C5, being allylic, are expected to be the most downfield of this group.

-

Gem-Dimethyl Protons (C2-(CH₃)₂): The six protons of the two methyl groups at the C2 position are chemically equivalent and are expected to produce a sharp singlet around 1.2 ppm. The absence of adjacent protons results in no splitting for this signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~180-185 | C -1 (-COOH) |

| ~138 | C -6 |

| ~115 | C -7 |

| ~42 | C -2 |

| ~38 | C -3 |

| ~34 | C -5 |

| ~25 | C -4 |

| ~24 | C2-(C H₃)₂ |

Note: Predicted chemical shifts are based on empirical data and computational models. Actual experimental values may vary slightly.[1][2]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate in the 180-185 ppm region.[2]

-

Olefinic Carbons (C-6 and C-7): The sp²-hybridized carbons of the double bond will appear in the 115-140 ppm range. The internal carbon (C-6) is expected to be more downfield (~138 ppm) than the terminal carbon (C-7, ~115 ppm).[2]

-

Quaternary Carbon (C-2): The quaternary carbon at the α-position is predicted to have a chemical shift of approximately 42 ppm.

-

Aliphatic Carbons (C-3, C-4, C-5): The sp³-hybridized methylene carbons of the alkyl chain will appear in the upfield region of the spectrum, typically between 25 and 40 ppm.

-

Methyl Carbons (C2-(CH₃)₂): The two equivalent methyl carbons of the gem-dimethyl group are expected to have a chemical shift of around 24 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 2850-2960 | Strong | C-H stretch (alkyl) |

| ~3080 | Medium | =C-H stretch (alkene) |

| 1700-1725 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1640 | Medium | C=C stretch (alkene) |

| 1210-1320 | Strong | C-O stretch |

| 910 & 990 | Strong | =C-H bend (out-of-plane) |

Note: Predicted absorption ranges are based on characteristic group frequencies.[3][4][5][6]

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3]

-

C-H Stretches: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching vibrations of the sp³-hybridized C-H bonds in the alkyl chain. A weaker band around 3080 cm⁻¹ is indicative of the sp²-hybridized C-H stretch of the terminal alkene.[4]

-

C=O Stretch: A very strong and sharp absorption band in the 1700-1725 cm⁻¹ range is the hallmark of the carbonyl (C=O) stretching vibration of the carboxylic acid.[3]

-

C=C Stretch: A medium intensity band around 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.[4]

-

C-O Stretch: A strong absorption between 1210 and 1320 cm⁻¹ is attributed to the C-O single bond stretching vibration.

-

=C-H Bends: Two strong bands at approximately 910 and 990 cm⁻¹ are characteristic of the out-of-plane bending vibrations of the =C-H bonds of a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 141 | [M - CH₃]⁺ |

| 113 | [M - COOH]⁺ |

| 99 | [M - C₄H₇]⁺ (McLafferty rearrangement) |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

| 41 | [C₃H₅]⁺ (allyl cation) |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for similar structures.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 156. The fragmentation pattern will be influenced by the presence of the carboxylic acid, the quaternary center, and the terminal double bond. A plausible fragmentation pathway is illustrated below.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Key fragmentation processes may include:

-

Loss of a methyl group (-•CH₃): Fragmentation at the quaternary center can lead to the loss of a methyl radical, resulting in a fragment at m/z 141.

-

Loss of the carboxyl group (-•COOH): Alpha-cleavage can result in the loss of the carboxylic acid radical, giving a fragment at m/z 113.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, leading to a neutral alkene fragment and a charged enol fragment at m/z 100.

-

Further Fragmentations: The fragment at m/z 113 can undergo further fragmentation to produce smaller carbocations such as the t-butyl cation at m/z 57 and the allyl cation at m/z 41.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

Caption: NMR Data Acquisition and Processing Workflow.

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Data Processing:

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[15]

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

Set up the GC with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Establish an appropriate GC oven temperature program to ensure good separation and peak shape. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.[16]

-

Set the injector and transfer line temperatures (e.g., 250 °C and 280 °C, respectively).[17]

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-400).[17]

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra for identification, if available.

-

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data presented in this guide provide a comprehensive spectroscopic profile of this compound. This information, coupled with the detailed experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of this compound. A thorough understanding of its spectral properties is essential for ensuring its quality and for its successful application in synthetic chemistry and related fields.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Mettler Toledo. (n.d.). 4 Guidelines For FTIR PAT. [Link]

-

LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. (2017). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

PubMed. (2009). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. [Link]

-

Scribd. (n.d.). GC/MS SOP for Organochlorine Analysis. [Link]

-

LibreTexts Chemistry. (2019). 11.8: Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Columbia University. (n.d.). GCMS Standard Operating Procedure. [Link]

-

ResearchGate. (2013). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) 1.0 Purpose. [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

PubMed. (1998). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

The University of Melbourne. (2026). STANDARD OPERATING PROCEDURE. [Link]

-

Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0219549). [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ResearchGate. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. [Link]

-

ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]